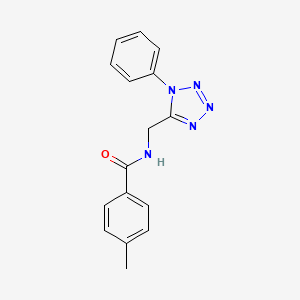

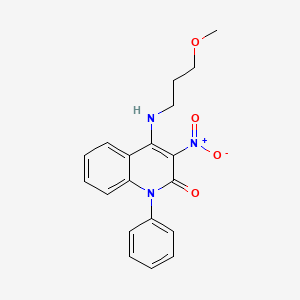

Benzaldehyde quinolin-8-ylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

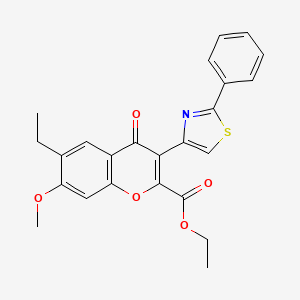

Benzaldehyde quinolin-8-ylhydrazone is a chemical compound with the molecular formula C16H13N3 . It is used in various applications, including as a precursor for other chemical syntheses.

Synthesis Analysis

The synthesis of Benzaldehyde quinolin-8-ylhydrazone involves complex chemical reactions. A study published in Nature Communications discusses the synthesis of benzaldehyde, a component of Benzaldehyde quinolin-8-ylhydrazone . The synthesis involves a peroxisomal heterodimeric enzyme and uses the β-oxidative pathway in peroxisomes . Another study discusses the synthesis of quinoline, another component of Benzaldehyde quinolin-8-ylhydrazone, from α,β-unsaturated aldehydes .Molecular Structure Analysis

The molecular structure of Benzaldehyde quinolin-8-ylhydrazone is complex and involves a combination of benzaldehyde and quinoline . The structure of benzaldehyde includes an aromatic ring, also known as a benzene ring, attached to a formyl group .Physical And Chemical Properties Analysis

Benzaldehyde quinolin-8-ylhydrazone shares some physical and chemical properties with its component, benzaldehyde. Benzaldehyde is a colorless liquid at room temperature, with a molecular weight of 106.12 g/mol. Its melting point is just below room temperature at -26°C, while its boiling point is significantly higher at 179°C .Aplicaciones Científicas De Investigación

Photodynamic Therapy (PDT)

Photodynamic therapy involves using light-activated compounds to selectively destroy cancer cells or pathogens. Researchers have explored the photodynamic properties of 8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline. When exposed to specific wavelengths of light, it generates reactive oxygen species (ROS) that can damage cellular components. PDT holds promise as a non-invasive treatment modality.

These applications highlight the diverse potential of 8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline in various scientific fields. Keep in mind that ongoing research may uncover additional uses for this compound, and its multifaceted properties continue to intrigue scientists worldwide . If you’d like further details on any specific application, feel free to ask!

Propiedades

IUPAC Name |

N-[(E)-benzylideneamino]quinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-2-6-13(7-3-1)12-18-19-15-10-4-8-14-9-5-11-17-16(14)15/h1-12,19H/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBAKISPEJCLJV-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2668185.png)

![Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2668191.png)

![N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2668192.png)